molecular formula C11H12ClNO3 B8227222 3-Chloro-2-morpholin-4-ylbenzoic acid

3-Chloro-2-morpholin-4-ylbenzoic acid

Cat. No.: B8227222
M. Wt: 241.67 g/mol
InChI Key: RAJDNHACSPFVOE-UHFFFAOYSA-N
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Description

3-Chloro-2-morpholin-4-ylbenzoic acid is a benzoic acid derivative featuring a chlorine substituent at the 3-position and a morpholine ring attached at the 2-position. The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) enhances solubility and modulates electronic properties, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

3-chloro-2-morpholin-4-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-9-3-1-2-8(11(14)15)10(9)13-4-6-16-7-5-13/h1-3H,4-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJDNHACSPFVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-chloro-2-morpholin-4-ylbenzoic acid with key analogs, focusing on substituent effects, physicochemical properties, and synthesis strategies.

Substituent Variations and Molecular Properties

3-Chloro-4-fluoro-2-hydroxybenzoic acid (C₇H₄ClFO₃)

  • Structure : Chlorine (3-position), fluorine (4-position), and hydroxyl (2-position) substituents.
  • Molecular Weight : 190.56 g/mol .
  • Key Features : The hydroxyl group increases polarity but reduces metabolic stability compared to morpholine.
  • Synthesis : High-yield routes (91% and 69%) involve methoxy-protected intermediates, suggesting possible strategies for synthesizing morpholine analogs via nucleophilic substitution .

3-Chloro-4-fluoro-2-methylbenzoic acid (Conformation A)

  • Structure : Methyl group at 2-position, chlorine (3-position), fluorine (4-position).
  • Electronic Properties : Computational data (RM062X method) indicate electron-withdrawing effects from halogens, which may influence acidity and reactivity .

4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid (C₁₈H₁₈ClN₂O₅S) Structure: Incorporates a sulfamoyl bridge linking the benzoic acid core to a morpholine-containing phenyl group.

3-(2-Chlorophenyl)-4-fluorobenzoic acid (C₁₃H₈ClFO₂)

  • Structure : Biphenyl system with chlorine and fluorine substituents.
  • Molecular Weight : 250.65 g/mol .
  • Comparison : The biphenyl scaffold increases hydrophobicity compared to morpholine-substituted analogs, impacting bioavailability .

Structural and Functional Trade-offs

Compound Key Substituents Molecular Weight (g/mol) Notable Properties
This compound Cl (3), morpholine (2) ~245 (estimated) Enhanced solubility, drug-like properties
3-Chloro-4-fluoro-2-hydroxybenzoic acid Cl (3), F (4), OH (2) 190.56 High polarity, metabolic vulnerability
4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid Cl (4), sulfamoyl-morpholine 400.87 Steric bulk, target-binding potential
3-(2-Chlorophenyl)-4-fluorobenzoic acid Cl (phenyl), F (4) 250.65 Hydrophobicity, biphenyl interactions

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